

The Genesis of Congressane: A Technical Retrospective of the 1963 IUPAC Challenge

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Compound of Interest		
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LONDON – December 16, 2025 – This whitepaper delves into the history and chemistry of **congressane**, a molecule that captivated the chemical community at the 19th International Union of Pure and Applied Chemistry (IUPAC) Congress in 1963. While its synthesis was not achieved until two years later, the challenge laid down in London spurred significant advancements in the field of strained organic molecules. This document provides a comprehensive technical overview of the structure, synthesis, and characterization of **congressane**, tailored for researchers, scientists, and drug development professionals.

The 1963 IUPAC Congress and the Congressane Challenge

The 19th IUPAC Congress, held in London in 1963, served as a platform for the exchange of cutting-edge chemical research.[1][2] It was at this event that the molecule pentacyclo[7.3.1.1⁴,1².0²,7.0⁶,1¹]tetradecane, with the chemical formula C₁₄H₂₀, was put forth as a synthetic challenge. In honor of the congress, the molecule was aptly nicknamed "**congressane**." This challenge highlighted the growing interest in the synthesis of complex, caged hydrocarbon structures.

The Structure of Congressane (Diamantane)



Congressane, now more commonly known as diamantane, is the second member of the diamondoid series, which are hydrocarbons with a cage-like structure resembling a unit of the diamond lattice. Adamantane is the first and simplest member of this family. The rigid, strainfree structure of diamantane is a result of its carbon framework being a fragment of the diamond crystal lattice. This unique structure imparts exceptional thermal stability and a high melting point. The structure of **congressane** was definitively confirmed by X-ray diffraction analysis performed by I. L. Karle and J. Karle in 1965.[3]

The First Successful Synthesis (1965)

While the challenge was issued in 1963, the first successful synthesis of **congressane** was reported in 1965 by C. A. Cupas, Paul von Ragué Schleyer, and David J. Trecker. Their approach involved a two-step process: the photodimerization of norbornene followed by a Lewis acid-catalyzed rearrangement.

Experimental Protocols

Step 1: Photodimerization of Norbornene

A detailed, high-yield protocol for the photodimerization of norbornene to the required pentacyclic C₁₄H₁₈ precursor is not readily available in a single source from the period. However, the general procedure involves the irradiation of a solution of norbornene in a suitable solvent, such as acetone, with a UV light source. This reaction leads to the formation of a mixture of photodimers, from which the desired isomer for the subsequent rearrangement must be isolated.

Step 2: Aluminum Bromide Catalyzed Rearrangement

The following detailed procedure for the synthesis of diamantane from a pentacyclic precursor is adapted from Organic Syntheses.[4]

Apparatus: A 500-mL, three-necked flask equipped with a reflux condenser, a drying tube, a
magnetic stirring bar, and a dropping funnel is charged with 28 g (0.11 mole) of fresh
aluminum bromide and 100 mL of cyclohexane. The apparatus is flushed with hydrogen
bromide gas.



- Reaction: Once the aluminum bromide has dissolved, a solution of 10 g (0.054 mole) of the
 pentacyclic precursor in 50 mL of cyclohexane is added dropwise over 30 minutes. The
 reaction mixture is then stirred at room temperature for 1 hour, followed by refluxing for 2
 hours.
- Workup: The reaction mixture is cooled in an ice bath and cautiously hydrolyzed by the slow addition of 100 mL of water. The cyclohexane layer is separated, and the aqueous layer is extracted with two 50-mL portions of cyclohexane. The combined organic layers are washed with saturated sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed by rotary evaporation to yield a white solid. The crude product is purified by sublimation or recrystallization from a suitable solvent like methanol or pentane to afford pure diamantane. The reported yield of this rearrangement step can be as high as 60-62%.[4]

Characterization Data

The highly symmetric structure of **congressane** leads to relatively simple spectroscopic data, which are summarized below.

NMR Spectroscopy

The proton and carbon NMR spectra of diamantane are characterized by a small number of signals due to the molecule's D₃d symmetry.

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
¹ H	~1.42	Broad singlet	CH ₂
¹ H	~1.85	Broad singlet	СН
13 C	37.81	СН	Methine Carbon
13 C	38.51	CH ₂	Methylene Carbon
13 C	47.34	СН	Apical Methine Carbon



Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The ¹³C NMR data is from a study on higher diamondoids.[5]

Infrared (IR) Spectroscopy

The IR spectrum of diamantane shows characteristic C-H stretching and bending vibrations for saturated hydrocarbons.

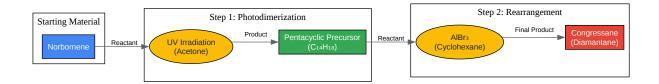
Frequency (cm ⁻¹)	Intensity	Assignment
~2900	Strong	C-H stretch
~1450	Medium	CH ₂ scissoring
~1350	Medium	CH wagging

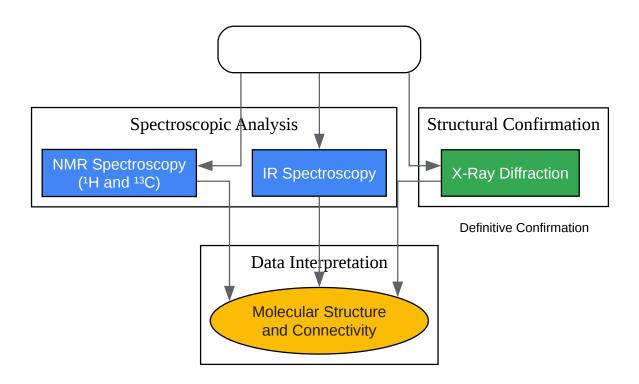
Note: The IR spectrum of diamantane has been reported and compared with theoretical calculations.[6][7]

Logical and Experimental Workflow Visualization

The synthesis of **congressane** can be visualized as a two-step logical workflow.







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